molecular formula C16H15N3O B12112370 1,4-Benzenediamine, N1-(6-methoxy-4-quinolinyl)- CAS No. 1315346-17-8

1,4-Benzenediamine, N1-(6-methoxy-4-quinolinyl)-

Cat. No.: B12112370
CAS No.: 1315346-17-8
M. Wt: 265.31 g/mol
InChI Key: PSGNKPWRMFCIQJ-UHFFFAOYSA-N
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Description

6-Methoxy-2-quinolyl-1,4-benzenediamine , is a chemical compound with the following molecular formula:

C6H8N2O\text{C}_6\text{H}_8\text{N}_2\text{O}C6​H8​N2​O

. It is commonly referred to as p-Aminoaniline or p-Phenylenediamine . This compound features an amino group (NH₂) and a quinoline ring, making it structurally interesting.

Preparation Methods

Synthetic Routes:

1,4-Benzenediamine, N1-(6-methoxy-4-quinolinyl)- can be synthesized through various methods:

    Reductive Amination: Starting from 6-methoxy-4-quinolineamine, reductive amination with aniline yields the desired compound.

    Sandmeyer Reaction: An alternative route involves diazotization of 6-methoxy-4-quinolineamine followed by coupling with aniline.

    Other Methods: Variations include condensation reactions or cyclization of appropriate precursors.

Industrial Production:

Industrial-scale production typically involves optimized synthetic routes, often using reductive amination or Sandmeyer-type reactions. These methods ensure efficient yield and purity.

Chemical Reactions Analysis

1,4-Benzenediamine, N1-(6-methoxy-4-quinolinyl)- participates in several chemical reactions:

    Oxidation: It can undergo oxidation to form quinone derivatives.

    Substitution: Electrophilic substitution reactions occur at the amino group.

    Reduction: Reduction of the quinoline ring is possible. Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acid catalysts.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block for organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand.

    Medicine: Explored for antitumor or antimicrobial properties.

    Industry: Employed in dye synthesis and as a corrosion inhibitor.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, such as enzymes or receptors. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

1,4-Benzenediamine, N1-(6-methoxy-4-quinolinyl)- stands out due to its unique combination of aniline and quinoline moieties. Similar compounds include:

Properties

CAS No.

1315346-17-8

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

4-N-(6-methoxyquinolin-4-yl)benzene-1,4-diamine

InChI

InChI=1S/C16H15N3O/c1-20-13-6-7-15-14(10-13)16(8-9-18-15)19-12-4-2-11(17)3-5-12/h2-10H,17H2,1H3,(H,18,19)

InChI Key

PSGNKPWRMFCIQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)NC3=CC=C(C=C3)N

Origin of Product

United States

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